
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and an ethoxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced by reacting the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Ethoxyacetic Acid Moiety: The final step involves the reaction of the tert-butoxycarbonyl-protected piperazine with ethyl bromoacetate, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a pharmacological agent due to its piperazine core, which is common in many bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its piperazine core. Piperazine derivatives are known to interact with neurotransmitter receptors and ion channels, suggesting potential effects on the central nervous system. The tert-butoxycarbonyl group may also influence the compound’s pharmacokinetic properties, such as its stability and bioavailability.
Comparaison Avec Des Composés Similaires
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Comparison:
- 2-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)acetic acid is unique due to the presence of the ethoxyacetic acid moiety, which imparts distinct chemical and physical properties.
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid and 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate lack the ethoxyacetic acid moiety, resulting in different reactivity and potential applications.
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid contains a pyrazole ring, which may confer additional biological activity compared to the piperazine derivatives.
Propriétés
Formule moléculaire |
C13H24N2O5 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
2-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-9-19-10-11(16)17/h4-10H2,1-3H3,(H,16,17) |
Clé InChI |
UYIFHWGGLAYCLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-N'-{spiro[3.3]heptan-1-yl}octanediamide](/img/structure/B13532476.png)

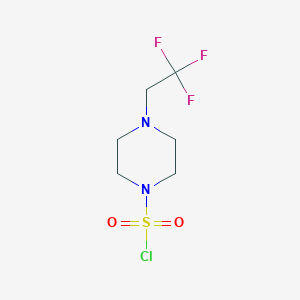

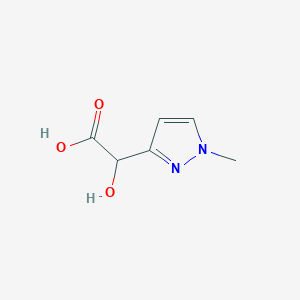
![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
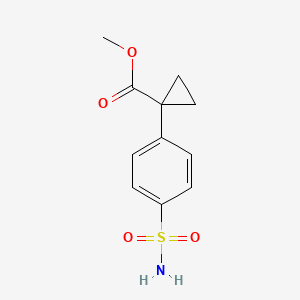


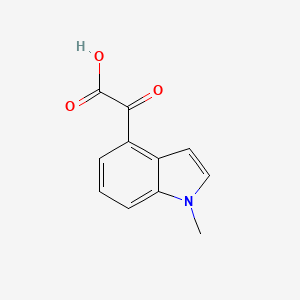
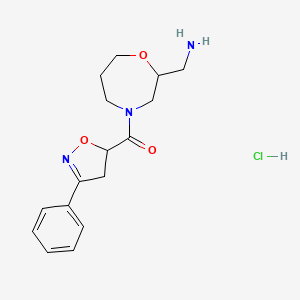

![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)
![5-[Ethyl(methyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B13532548.png)
